

# Application Notes and Protocols for Surgical Implantation of AVB-114

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BIZ 114  |           |
| Cat. No.:            | B2406284 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AVB-114 is an investigational cell therapy product being developed for the treatment of Crohn's perianal fistulas. It is a bioabsorbable, plug-shaped matrix combined with living autologous mesenchymal stem cells (MSCs) harvested from the patient's adipose tissue.[1] The localized delivery of MSCs is intended to modulate inflammation, promote tissue regeneration, and facilitate healing of the fistula tract.[2][3] Clinical trials have demonstrated promising results in terms of fistula healing and improved quality of life for patients who have failed conventional therapies.[1][4]

These application notes provide a comprehensive overview of the surgical implantation technique for AVB-114, based on available data from clinical trials and general surgical principles for fistula plug implantation.

### **Mechanism of Action**

AVB-114 is designed to provide a localized and sustained therapeutic effect directly at the site of the fistula. The key components and their functions are:

 Autologous Mesenchymal Stem Cells (MSCs): These cells are known to have immunomodulatory and regenerative properties. When implanted into the fistula tract, they



are believed to secrete anti-inflammatory molecules and growth factors that create a favorable environment for tissue repair.

 Bioabsorbable Plug: This scaffold provides a three-dimensional structure for the MSCs to reside in and facilitates their local delivery and retention within the fistula tract. The bioabsorbable material is gradually replaced by new tissue as the fistula heals.

The combination of the cellular component and the scaffold is intended to address the underlying inflammation and impaired healing characteristic of Crohn's perianal fistulas.

## **Quantitative Data Summary**

The efficacy and safety of AVB-114 have been evaluated in clinical trials, primarily the STOMP-I (Phase 1) and STOMP-II (Phase 2) studies.



| Clinical Trial                            | Primary Endpoint                                                                                            | Efficacy Outcome                                                                                                          | Citation |
|-------------------------------------------|-------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|----------|
| STOMP-I                                   | Safety                                                                                                      | 76% of patients with persistent perianal Crohn's disease showed drainage cessation at 12 months post-treatment.           |          |
| Clinical Healing                          | Complete clinical healing was observed in 14 of 18 patients at 6 months and 13 of 17 patients at 12 months. |                                                                                                                           | <u> </u> |
| MRI Response                              | MRI response was observed in 12 of 18 patients at 6 months.                                                 |                                                                                                                           |          |
| STOMP-II                                  | Combined Remission at 9 months                                                                              | 45.8% of patients treated with AVB-114 achieved combined remission versus 8.3% of those receiving standard surgical care. |          |
| Perianal Disease<br>Activity Index (PDAI) | Mean improvement of<br>2.9 points with AVB-<br>114 versus 0.7 points<br>with standard care.                 |                                                                                                                           |          |



| Safety Data | Adverse Events                                                                                                                                                                                                                                                                                                                                        | Citation |  |
|-------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|--|
| STOMP-I     | No serious adverse events related to the investigational treatment were reported through the 12-month duration.                                                                                                                                                                                                                                       |          |  |
| STOMP-II    | No serious treatment-emergent adverse events were reported through 9 months. More total adverse events were reported in the treatment group (56 vs 40), primarily mild postoperative perianal pain related to the plug and sutures. Two moderate adverse events (cellulitis and abdominal wall abscess) were linked to the adipose tissue collection. |          |  |

## **Experimental Protocols**Patient Selection and Pre-operative Preparation

Inclusion Criteria (General):

- Diagnosis of Crohn's disease with at least one complex perianal fistula that has failed to respond to conventional or biologic therapies.
- Age between 18 and 70 years.
- Quiescent rectal disease.

Exclusion Criteria (General):

- Presence of an unresolved abscess at the time of treatment.
- Horseshoe fistulas or fistulas with more than one internal opening.



- Severe rectal mucosal fibrosis that would prevent securing the fistula plug.
- Recent major surgery of the gastrointestinal tract.
- Contraindications to anesthesia or adipose tissue collection.

#### Pre-operative Procedures:

- Informed Consent: Obtain signed and dated informed consent from the patient.
- Medical History and Physical Examination: Conduct a thorough medical history and physical examination to confirm eligibility.
- Imaging: Perform a pelvic MRI to assess the fistula anatomy and rule out any abscesses.
- Adipose Tissue Collection: A sample of the patient's adipose tissue is collected for the isolation and expansion of autologous MSCs. This procedure is typically performed in advance of the implantation surgery.
- Seton Placement: Prior to the implantation of AVB-114, a seton (a soft, flexible tube or string)
  is placed in the fistula tract to ensure adequate drainage and control of infection. The seton
  is removed on the day of the AVB-114 implantation.

## **Surgical Implantation of AVB-114**

Surgical Team and Environment:

- The procedure should be performed by a qualified colorectal surgeon experienced in the treatment of perianal fistulas.
- The surgery should be conducted in a sterile operating room environment.

#### Anesthesia:

• The procedure is typically performed under general or regional anesthesia.

#### Surgical Steps:

Patient Positioning: The patient is placed in the lithotomy position.



- Fistula Tract Preparation:
  - The seton is removed from the fistula tract.
  - The fistula tract is gently debrided to remove any granulation tissue and debris.
  - The internal and external openings of the fistula are identified.
- AVB-114 Implantation:
  - The AVB-114 plug, consisting of the bioabsorbable matrix seeded with autologous MSCs, is inserted into the fistula tract. The narrow end of the plug is introduced first through the internal opening.
- Securing the Plug:
  - The head of the plug is secured in the internal opening using sutures. The sutures are passed deep to the internal sphincter layer and through the center of the plug. A common technique involves placing sutures at the 3 and 9 o'clock positions, followed by sutures at the 12 and 6 o'clock positions to ensure the plug is firmly anchored.
  - The sutures are tied off over the top of the plug, effectively pulling the mucosal layer over
     it. No part of the plug should be visible at the internal opening.
- External Opening Management:
  - The external end of the plug is trimmed so that it is flush with the skin.
  - Crucially, the external opening of the fistula tract is not sutured closed. It may be slightly enlarged to facilitate drainage.

### **Post-operative Care and Follow-up**

Immediate Post-operative Care:

- The patient is monitored in a recovery area until the effects of anesthesia have worn off.
- Pain management is provided as needed.



• Instructions are given to the patient regarding wound care and hygiene.

Follow-up Schedule (based on clinical trial protocols):

- Patients are typically followed up at regular intervals (e.g., weeks 1, 2, 4, 8, 12, 24, 36, and
   52) to assess fistula healing, drainage, and any potential complications.
- Follow-up assessments may include physical examination and pelvic MRI to evaluate the healing of the fistula tract.

## Visualizations AVB-114 Surgical Implantation Workflow





Click to download full resolution via product page

Caption: AVB-114 Surgical Implantation Workflow.



## Proposed Signaling Pathway of AVB-114 in Fistula Healing



Click to download full resolution via product page

Caption: Proposed Signaling Pathway of AVB-114.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cell Therapy Tops Standard Care for Perianal Fistulas in Crohn's | MedPage Today [medpagetoday.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas BioSpace [biospace.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Surgical Implantation of AVB-114]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406284#surgical-implantation-technique-for-avb-114]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com